1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid mono-N-hydroxysuccinimide ester, commonly referred to as DOTA-NHS-ester, plays a crucial role in various scientific research domains, particularly in the field of radiopharmaceuticals. It serves as a bifunctional chelating agent, capable of binding to both radiometals and biomolecules like antibodies or peptides [, , , ]. This dual functionality makes DOTA-NHS-ester a valuable tool for developing targeted imaging and therapeutic agents.
Tetraxetan N-hydroxysuccinimide is a chemical compound derived from N-hydroxysuccinimide, which is an important reagent in organic and biochemistry. N-hydroxysuccinimide is primarily used to activate carboxylic acids for conjugation with amines, forming stable amide bonds. This compound plays a crucial role in bioconjugation techniques, including protein labeling and the synthesis of peptide derivatives.
N-hydroxysuccinimide can be synthesized through the reaction of succinic anhydride with hydroxylamine or hydroxylamine hydrochloride. This synthesis results in a white crystalline solid that is soluble in water and organic solvents, making it versatile for various applications in chemical biology and medicinal chemistry .
N-hydroxysuccinimide is classified as an organic compound and more specifically as an activated ester. It falls under the category of carboxylic acid derivatives and is commonly used in peptide synthesis and bioconjugation reactions due to its ability to form stable intermediates with carboxylic acids .
The synthesis of Tetraxetan N-hydroxysuccinimide typically involves the activation of carboxylic acids using N-hydroxysuccinimide in the presence of coupling reagents such as dicyclohexylcarbodiimide or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide. These reagents facilitate the formation of an NHS ester, which can subsequently react with amines to form amides.
N-hydroxysuccinimide esters are highly reactive towards nucleophiles, particularly amines. The typical reaction involves the formation of an NHS ester from a carboxylic acid:
This activated ester can then react with primary amines to yield stable amides:
These reactions are characterized by their efficiency and specificity, allowing for controlled bioconjugation processes. The stability of NHS esters against hydrolysis makes them preferable over other activating agents .
The mechanism by which N-hydroxysuccinimide facilitates bioconjugation involves the formation of an acyl-oxygen bond between the carboxylic acid and the NHS group, creating an activated ester that is more reactive towards nucleophilic attack by amines.
This mechanism allows for high yields in peptide synthesis and bioconjugation applications, making N-hydroxysuccinimide a valuable tool in chemical biology.
Relevant analyses include:
Tetraxetan N-hydroxysuccinimide has numerous scientific applications, including:
Tetraxetan N-hydroxysuccinimide (systematic name: 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid, 1-(2,5-dioxo-1-pyrrolidinyl) ester) is a polyazamacrocyclic derivative where one carboxyl group of the DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator is activated as an N-hydroxysuccinimide (NHS) ester. Its molecular formula is C20H31N5O10, with a molar mass of 501.49 g/mol [4]. The NHS ester group (–CO–O–N< C4H4O2) enables rapid acylation reactions with primary amines, forming stable amide bonds. This distinguishes it from underivatized DOTA, which requires harsh conditions for conjugation [4] [8].
Table 1: Key Identifiers of Tetraxetan N-hydroxysuccinimide
Property | Value |
---|---|
IUPAC Name | 1-(2,5-Dioxopyrrolidin-1-yl) 4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecan-13-yl)acetate |
Synonyms | DOTA-NHS ester; DOTA-OSu; TETRAXETAN N-HYDROXYSUCCINIMIDE |
CAS Registry | 170908-81-3 |
Molecular Formula | C20H31N5O10 |
Exact Mass | 501.4876 g/mol |
SMILES | OC(=O)CN1CCN(CC(O)=O)CCN(CC(=O)ON2C(=O)CCC2=O)CCN(CC(O)=O)CC1 |
InChIKey | XSVWFLQICKPQAA-UHFFFAOYSA-N |
The "Tetraxetan" component denotes the tetraazacyclododecane scaffold with four acetic acid arms, while "N-hydroxysuccinimide" specifies the activating group. This molecular architecture merges DOTA’s exceptional metal-chelating capability with NHS’s bioconjugation efficiency [4] [8].
The synthesis of DOTA-NHS emerged from two converging chemical lineages: macrocyclic chelator development and NHS ester activation technology. Key milestones include:
Table 2: Evolution of DOTA-NHS Synthesis Methods
Era | Method | Advantages/Limitations |
---|---|---|
1990s | Carbodiimide (DCC/EDC) + NHS | Simple but prone to hydrolysis/byproducts |
2000s | Uronium agents (TSTU) in DMF | Higher yields (>85%), fewer side reactions |
2010s | Solid-phase synthesis | Enables purification of hydrophobic derivatives |
Modern routes typically react DOTA with N,N′-disuccinimidyl carbonate (DSC) or TSTU in dimethylformamide (DMF), achieving yields >90% under inert conditions [5] [8].
DOTA-NHS bridges molecular imaging and targeted therapy by enabling precise attachment of radionuclide-chelating groups to biomolecules. Its functions span three domains:
Table 3: Applications of DOTA-NHS Conjugates
Application | Targeting Vector | Radionuclide | Use Case |
---|---|---|---|
Cancer Imaging | PSMA-inhibitor | 68Ga | Prostate cancer detection |
Radionuclide Therapy | Somatostatin analog | 177Lu | Neuroendocrine tumor treatment |
Multimodal Imaging | Peptide-coated nanoparticle | 111In | Intraoperative gamma/optical imaging |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: